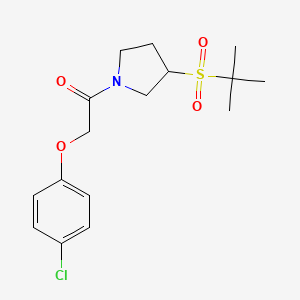

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone, also known as Boc-pyrrolidine-4-chlorophenyl ether, is a synthetic compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of cellular signaling pathways.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Synthesis of Chiral Pyrrolidines : A study describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating a five-step chromatography-free process with high yield and purity. This method could be relevant for the synthesis of similar compounds like 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone (Chung et al., 2005).

Organic Synthesis Techniques

- Synthesis of Cyclobutenes : An uncatalyzed [2+2] cycloaddition reaction of alkynes, using electron-deficient olefins, to produce substituted cyclobutenes under mild conditions could provide insights into similar reactions involving 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone (Alcaide et al., 2015).

Reaction Mechanisms and Derivatives

- Formation of Arylsulfonyl Pyrrolidines : Research on the acid-catalyzed reaction of phenols with specific sulfonyl pyrrolidines to form new arylsulfonyl pyrrolidines under mild conditions may offer insights into the behavior of similar sulfonyl compounds (Smolobochkin et al., 2017).

Chemical Properties and Reactions

- Study of Ketone Synthesis : A study on the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using a new reagent could provide understanding of the chemical properties and potential reactions of compounds like 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone (Keumi et al., 1988).

Catalysis and Organic Transformations

- Efficient Organocatalyst : The use of a bifunctional organocatalyst for asymmetric Michael addition reactions, achieving high yield and stereoselectivity, could be relevant for catalyzing reactions involving similar compounds (Wang et al., 2009).

Propiedades

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S/c1-16(2,3)23(20,21)14-8-9-18(10-14)15(19)11-22-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIONSGLJQAXIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2724807.png)

![N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2724809.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2724811.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/no-structure.png)

![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2724824.png)

![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)